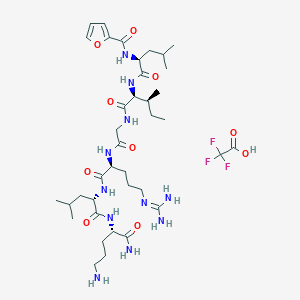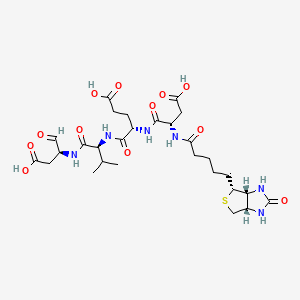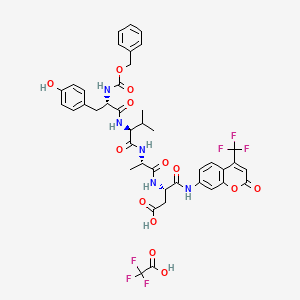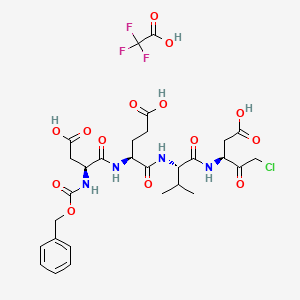
Nepsilon-(1-Carboxymethyl)-L-lysine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is often used in scientific research to study the effects of glycation on proteins and its implications in various diseases, including diabetes, Alzheimer’s disease, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 can be synthesized through the nonenzymatic glycation of lysine residues. The process involves the reaction of lysine with reducing sugars under controlled conditions to form the glycation product . The deuterated form is achieved by incorporating deuterium atoms into the lysine molecule before the glycation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced glycation techniques. The process is optimized for high yield and purity, often employing liquid chromatography and mass spectrometry for purification and verification .
化学反応の分析
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of reactive oxygen species (ROS).
Reduction: The gain of electrons or hydrogen atoms, which can reverse some of the oxidative modifications.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed to understand the compound’s behavior under different conditions .
科学的研究の応用
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the effects of glycation on protein structure and function.
Biology: Helps in understanding the role of AGEs in cellular processes and disease mechanisms.
Medicine: Investigated for its involvement in chronic diseases like diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting AGEs
作用機序
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the formation of advanced glycation end products (AGEs). These AGEs interact with the receptor for AGEs (RAGE), initiating signaling cascades that involve the activation of pathways such as NF-κB and MAPKs. This interaction can lead to various cellular responses, including inflammation, oxidative stress, and altered gene expression .
類似化合物との比較
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in glycation.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another AGE formed through similar glycation processes.
Pentosidine: An AGE that is often studied alongside Nepsilon-(1-Carboxymethyl)-L-lysine for its role in disease mechanisms
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is unique due to its deuterated nature, which allows for more precise studies using mass spectrometry and other analytical techniques. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glycation and its effects on proteins .
特性
分子式 |
C8H16N2O4 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |
InChIキー |
NUXSIDPKKIEIMI-SASOZDAZSA-N |
異性体SMILES |
[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N |
正規SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)

![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)


